(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-3-8-9(2)6(5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11) |
InChI Key |
VGOYLMODVFUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Pyrazole Core Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Pentane-2,4-dione + Hydrazine hydrate (85%) | 25–35 °C | Few hours | Quantitative | Exothermic reaction |
| Methylation | Pyrazole + Potassium tert-butoxide + Methyl iodide | 0 °C to 30 °C | 16 h | 70–80 | Under nitrogen atmosphere |
Sulfonylation to Form Pyrazole-4-sulfonyl Chloride
The key intermediate for methanesulfonamide formation is the pyrazole-4-sulfonyl chloride, prepared by sulfonylation of the pyrazole ring:
Sulfonylation Reaction : The pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) is dissolved in chloroform and treated slowly with chlorosulfonic acid at 0 °C under nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for approximately 10 hours.
Chlorination Step : After sulfonation, thionyl chloride is added at 60 °C to convert the sulfonic acid intermediate to the sulfonyl chloride.
Workup : The reaction mixture is cooled and quenched with a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried, and evaporated to yield pyrazole-4-sulfonyl chloride.
Table 2: Sulfonylation Reaction Parameters
| Reagent | Amount (mol equiv.) | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Chlorosulfonic acid | Excess (approx. 5.5 equiv.) | Chloroform | 0 °C to 60 °C | 10 h | Slow addition under N2 |
| Thionyl chloride | 1.3 equiv. | Chloroform | 60 °C | 2 h | Converts sulfonic acid to sulfonyl chloride |
Formation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
The final step involves coupling the pyrazole-4-sulfonyl chloride with an appropriate amine (in this case, methanamine or ammonia derivative) to form the sulfonamide.
Coupling Reaction : The pyrazole-4-sulfonyl chloride is reacted with methanamine in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine in an organic solvent like dichloromethane at room temperature (25–30 °C).
Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC–MS).
Purification : After completion, the mixture is washed, dried, and the crude product purified by column chromatography to yield the pure sulfonamide compound.
Table 3: Sulfonamide Formation Conditions
| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole-4-sulfonyl chloride | 1.0 equiv | Dichloromethane | 25–30 °C | 16 h | 40–70 | Base: DIPEA or triethylamine |
| Methanamine (or amine) | 1.05 equiv | Slight excess to drive reaction |
Summary of Preparation Method
| Step | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Pyrazole core synthesis | Pentane-2,4-dione + hydrazine hydrate (methanol, RT) | Quantitative | Exothermic, straightforward |
| Methylation | Potassium tert-butoxide + methyl iodide (THF, RT) | 70–80 | Controlled methylation step |
| Sulfonylation | Chlorosulfonic acid + thionyl chloride (chloroform) | Moderate to high | Requires careful temperature control |
| Sulfonamide formation | Pyrazole sulfonyl chloride + methanamine + base (DCM) | 40–70 | Base-mediated coupling, purified by chromatography |
Research Discoveries and Notes
The direct preparation of N-substituted pyrazoles from primary amines and diketones has been reported to be efficient and fast, providing a useful route to substituted pyrazoles, which can be further functionalized.
The sulfonylation step is critical for introducing the methanesulfonyl group at the 5-position of the pyrazole ring, enabling subsequent amide formation.
The coupling with amines to form sulfonamides is generally carried out under mild conditions with bases such as DIPEA or triethylamine to neutralize the generated hydrochloric acid.
Yields vary depending on the substitution pattern and reaction scale but typically range from moderate to good (40–70%).
Analytical techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopy are routinely used to confirm the structure and purity of intermediates and final products.
Scientific Research Applications
(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole derivative with a variety of applications in scientific research, particularly in medicinal chemistry and drug development. The compound features a pyrazole ring, recognized for its flexibility in organic synthesis, with methyl groups at the 1 and 4 positions and a methanesulfonamide group at the 5 position. This arrangement allows the compound to interact with biological targets, making it valuable in pharmacological research.
Scientific Research Applications
This compound is used across several scientific fields:
- Versatile intermediate Pyrazoles such as this compound are essential in organic synthesis and medicinal chemistry because they can interact with various biological targets.
- Antimicrobial and antitumor research Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and antitumor properties. Studies on the interactions of this compound with biological targets suggest that it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
- Drug development Its structural similarity to other biologically active pyrazole derivatives supports its exploration in drug development.
- Leishmaniasis research Pyrazole derivatives, including sulfonamide groups, have been evaluated for their activity against Leishmania infantum and L. amazonensis, serving as prototypes for designing new molecules against these parasites .
Structural Analogs
Structural analogs of this compound include:
- (1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, which has a methyl substitution at positions 1 and 3.
- (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide, which has a methyl substitution at positions 1 and 5.
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, containing an additional methyl group on nitrogen.
- (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide, which has a chlorine substitution at position 4.
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide with related pyrazole-sulfonamide hybrids and analogs.
Substituent Effects on the Pyrazole Ring
- Compound 7a/b (from ): These derivatives feature a 5-amino-3-hydroxy-1H-pyrazole core linked to thiophene or thiophene-ester moieties. Unlike the target compound, which has methyl substituents, 7a/b rely on amino and hydroxy groups for hydrogen-bonding interactions.
- Compound 4g/4h (from ): These complex hybrids combine pyrazole, tetrazole, and benzodiazepine/oxazepine rings. While they share the pyrazole scaffold, the additional heterocycles and lack of sulfonamide groups distinguish their pharmacological targets (e.g., benzodiazepine receptors) from the sulfonamide-bearing compound .
Sulfonamide-Containing Analogs
- Methanesulfonamide derivatives : Substituents on the pyrazole ring significantly alter bioactivity. For example, replacing the 1,4-dimethyl groups in the target compound with bulkier substituents (e.g., aryl or heteroaryl groups) can enhance selectivity for specific targets like carbonic anhydrases but may reduce metabolic stability .
- Hydrogen-bonding patterns: The sulfonamide group in this compound facilitates interactions with polar residues in enzyme active sites. Graph set analysis (as discussed in ) reveals that the N-H and S=O groups form robust hydrogen-bonding networks, a feature less pronounced in non-sulfonamide analogs like 7a/b .
Crystallographic and Computational Insights
- Refinement tools : Programs like SHELXL () and WinGX () are critical for analyzing crystal structures of such compounds. For instance, SHELXL’s robust refinement algorithms can model the anisotropic displacement parameters of the sulfonamide group, revealing conformational flexibility compared to rigid analogs like 4g/4h .
- Electron density maps : The methyl groups in the target compound contribute to hydrophobic packing in the crystal lattice, whereas polar substituents in analogs like 7a/b prioritize hydrogen-bonded frameworks .
Biological Activity
(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring with methyl substitutions at the 1 and 4 positions and a methanesulfonamide group at the 5 position. This specific substitution pattern influences its reactivity and biological properties, distinguishing it from other pyrazole derivatives.
| Compound Name | Structural Features |
|---|---|
| (1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide | Methyl substitution at positions 1 and 3 |
| (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide | Methyl substitution at positions 1 and 5 |
| N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine | Contains an additional methyl group on nitrogen |
| (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide | Chlorine substitution at position 4 |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and antitumor properties. Its biological activity is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for drug development.
- Antitumor Activity: Studies suggest that it may exert cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
The mechanism of action for this compound involves binding to specific molecular targets, which can include:
- Enzymes: By inhibiting enzyme activity, the compound disrupts metabolic pathways critical for cell survival and proliferation.
- Receptors: Interaction with cellular receptors may modulate signaling pathways that influence cell growth and differentiation.
Antimicrobial Activity
A study highlighted the compound's efficacy against various microbial strains. It was particularly effective against certain Gram-positive bacteria and demonstrated potential as an antimicrobial agent in clinical settings .
Antitumor Properties
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antitumor Activity: In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
- Antimicrobial Efficacy: Another study assessed the antimicrobial properties against Staphylococcus aureus. Results demonstrated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential utility in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
